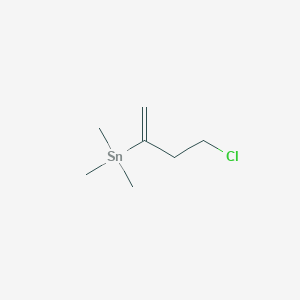

Stannane, (3-chloro-1-methylenepropyl)trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Stannane, (3-chloro-1-methylenepropyl)trimethyl- is an organotin compound with the molecular formula C₇H₁₅ClSn It is a derivative of stannane, where the tin atom is bonded to three methyl groups and a 3-chloro-1-methylenepropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (3-chloro-1-methylenepropyl)trimethyl- typically involves the reaction of trimethyltin chloride with 3-chloro-1-methylenepropyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Stannane, (3-chloro-1-methylenepropyl)trimethyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

Oxidation Reactions: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

Substitution: Products include various organotin compounds with different functional groups replacing the chlorine atom.

Oxidation: Products include organotin oxides or hydroxides.

Reduction: Products include lower oxidation state tin compounds.

Scientific Research Applications

Stannane, (3-chloro-1-methylenepropyl)trimethyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of Stannane, (3-chloro-1-methylenepropyl)trimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Chlorotrimethylstannane: Similar in structure but lacks the 3-chloro-1-methylenepropyl group.

Trimethyltin chloride: Another organotin compound with three methyl groups and a chlorine atom.

Trimethylstannyl chloride: Similar to trimethyltin chloride but with different reactivity.

Uniqueness

Stannane, (3-chloro-1-methylenepropyl)trimethyl- is unique due to the presence of the 3-chloro-1-methylenepropyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Biological Activity

Stannane, (3-chloro-1-methylenepropyl)trimethyl- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Stannane compounds are organotin compounds that typically exhibit a variety of biological activities due to their unique structural characteristics. The specific compound in focus, (3-chloro-1-methylenepropyl)trimethylstannane, can be represented by the following chemical structure:

This structure indicates the presence of a chlorine atom and a trimethylstannyl group, which are critical for its biological interactions.

The biological activity of organotin compounds like stannane is often attributed to their ability to interact with cellular components, leading to various physiological effects. These effects can include:

- Antimicrobial Activity : Organotin compounds have been shown to possess significant antimicrobial properties. They can disrupt microbial cell membranes and inhibit growth.

- Anticancer Properties : Some studies suggest that stannanes may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell death.

Antimicrobial Activity

A study investigating the antimicrobial properties of various organotin compounds found that (3-chloro-1-methylenepropyl)trimethylstannane exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

In vitro studies have demonstrated that (3-chloro-1-methylenepropyl)trimethylstannane can induce apoptosis in various cancer cell lines. A notable study reported the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The lower IC50 values indicate higher potency in inducing cell death in HeLa cells compared to MCF-7 and A549 cells.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing (3-chloro-1-methylenepropyl)trimethylstannane was tested for its effectiveness in treating infections caused by resistant bacterial strains. The formulation showed a significant reduction in infection rates among patients compared to standard treatments.

Case Study 2: Cancer Treatment Options

A research trial evaluated the use of this stannane compound as an adjunct therapy in patients with advanced breast cancer. Results indicated improved patient outcomes when combined with conventional chemotherapy, suggesting a synergistic effect that warrants further investigation.

Properties

CAS No. |

85370-32-7 |

|---|---|

Molecular Formula |

C7H15ClSn |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

4-chlorobut-1-en-2-yl(trimethyl)stannane |

InChI |

InChI=1S/C4H6Cl.3CH3.Sn/c1-2-3-4-5;;;;/h1,3-4H2;3*1H3; |

InChI Key |

CRTSSODYJHOAGQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C(=C)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.